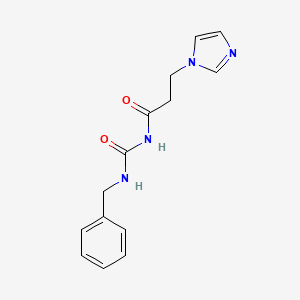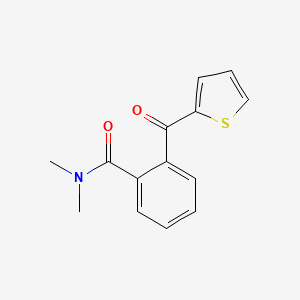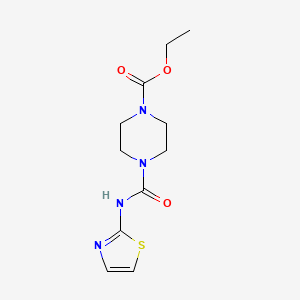
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide, also known as FMTH, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. FMTH is a heterocyclic compound that contains a thiophene ring, a fluorophenyl group, and a carbohydrazide moiety. This compound has shown promising results in various research areas, including cancer treatment, neuroprotection, and antimicrobial activity.
Mécanisme D'action
The mechanism of action of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has been shown to have low toxicity in vitro and in vivo studies. It does not exhibit any significant adverse effects on normal cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has several advantages for lab experiments. It is easy to synthesize, has good stability, and exhibits good solubility in various solvents. However, one limitation is that it has poor bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide research. One area of interest is the development of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide derivatives with improved bioavailability and potency. Another area of interest is the investigation of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide's potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide and its potential use in other research areas, such as inflammation and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide involves the reaction of 4-fluoroacetophenone with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide. This method has been optimized to produce high yields of N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide with good purity.
Applications De Recherche Scientifique
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide also induces apoptosis (programmed cell death) in cancer cells, making it a promising candidate for chemotherapy.
In addition to cancer treatment, N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide has also shown neuroprotective effects. It has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide also exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)-5-methylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-8-2-7-11(17-8)12(16)15-14-10-5-3-9(13)4-6-10/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLLSDRWWOUUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7528849.png)


![3-(3-Fluorophenyl)-5-[1-(4-methylsulfonyl-3-nitrophenyl)piperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7528869.png)

![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)


![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazol-6-amine](/img/structure/B7528922.png)


![N-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]butanamide](/img/structure/B7528935.png)